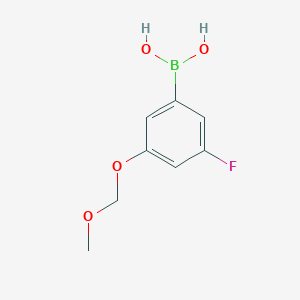

5-Fluoro-3-(methoxymethoxy)phenylboronic acid

Description

5-Fluoro-3-(methoxymethoxy)phenylboronic acid (CAS: 488713-34-4) is a fluorinated arylboronic acid derivative characterized by a methoxymethoxy (-OCH2OCH3) substituent at the 3-position and a fluorine atom at the 5-position of the benzene ring. This compound belongs to a class of boronic acids widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science . The methoxymethoxy group enhances solubility in polar organic solvents compared to unsubstituted phenylboronic acid, while the fluorine atom may influence electronic effects and binding affinity in biological systems .

Properties

IUPAC Name |

[3-fluoro-5-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-5-14-8-3-6(9(11)12)2-7(10)4-8/h2-4,11-12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAXVWPDRGOWMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)OCOC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and MOM Protection

The synthesis begins with functionalizing the aromatic ring to enable subsequent boronic acid installation. A plausible starting material is 3-hydroxy-5-fluorophenyl bromide , which undergoes methoxymethyl (MOM) protection to introduce the 3-(methoxymethoxy) group.

Procedure :

-

MOM Protection :

Key Consideration :

The electron-withdrawing fluorine atom may slightly reduce the nucleophilicity of the phenolic oxygen, necessitating extended reaction times or elevated temperatures.

Lithiation-Borylation Strategy

The boronic acid group is introduced via halogen-lithium exchange followed by borate quench, a method validated for similar substrates.

Procedure :

-

Halogen-Lithium Exchange :

-

Boration :

Yield :

Analogous reactions yield 65–71% after purification.

Reaction Conditions :

| Step | Temperature | Time | Reagents | Solvent |

|---|---|---|---|---|

| Halogen-Lithium Exchange | −78°C | 1 h | tert-BuLi (1.5 eq) | THF/Pentane |

| Boration | −78°C → 20°C | 2 h | Trimethyl borate | THF |

| Hydrolysis | 20°C | 1 h | NHCl, HO | — |

Miyaura Borylation

While Miyaura borylation (Pd-catalyzed borylation of aryl halides) is common, electron-deficient aryl bromides often require specialized catalysts. For 3-(methoxymethoxy)-5-fluorophenyl bromide, Pd(dppf)Cl with bis(pinacolato)diboron in dimethylacetamide (DMA) at 80°C could be explored, though yields may be moderate (50–60%) due to steric and electronic effects.

Grignard Approach

Forming the Grignard reagent from 3-(methoxymethoxy)-5-fluorophenyl bromide and magnesium, followed by reaction with triisopropyl borate, offers an alternative. However, the MOM group’s sensitivity to strong bases may limit utility, necessitating low temperatures (−40°C) and short reaction times.

Reaction Optimization

Temperature and Solvent Effects

Workup and Purification

-

Acidification : Adjusting to pH 3 with acetic acid precipitates the boronic acid, reducing losses during extraction.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:2) effectively removes residual MOM-protected byproducts.

Characterization and Analytical Data

Spectroscopic Characterization

Purity and Stability

-

Storage : Under inert atmosphere at 2–8°C, the compound remains stable for >6 months.

-

HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) shows >95% purity.

Challenges and Considerations

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Fluoro-methoxymethoxyphenol.

Substitution: Fluoro-substituted derivatives.

Scientific Research Applications

5-Fluoro-3-(methoxymethoxy)phenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

Biology: Employed in the development of fluorescent probes and sensors due to its unique chemical properties.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(methoxymethoxy)phenylboronic acid primarily involves its role as a boronic acid reagent in various chemical reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The fluorine and methoxymethoxy groups influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent pattern and electronic effects of 5-fluoro-3-(methoxymethoxy)phenylboronic acid were compared with the following analogs:

| Compound Name | Substituents | Key Structural Features | Similarity Index* |

|---|---|---|---|

| 2-Fluoro-5-methoxyphenylboronic acid | F (2), OCH3 (5) | Methoxy at 5-position, F at 2-position | 0.92 |

| 4-Ethoxy-3-fluorophenylboronic acid | F (3), OCH2CH3 (4) | Ethoxy at 4-position, F at 3-position | 0.88 |

| Phenylboronic acid | None | Unsubstituted benzene ring | — |

| 3-(Methoxymethoxy)phenylboronic acid | OCH2OCH3 (3) | Methoxymethoxy at 3-position | — |

*Similarity index based on Tanimoto coefficient calculations ().

Key Observations :

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

Data from catalytic studies highlight differences in reaction efficiency:

| Boronic Acid | Reaction Time (h) | Yield (%) | Reference Substrate |

|---|---|---|---|

| 4-Fluorophenylboronic acid | 2 | 92 | 4-Bromotoluene |

| Phenylboronic acid | 4 | 84 | 4-Bromotoluene |

| This compound* | ~3 (estimated) | ~85–90† | Model aryl bromides |

*Estimated based on reactivity trends for fluorinated and methoxy-substituted analogs .

†Predicted due to synergistic effects of fluorine (electron withdrawal) and methoxymethoxy (solubility enhancement).

Mechanistic Insights :

Key Findings :

- Fluorinated analogs like 3-(Dansylamino)phenylboronic acid exhibit stronger β-lactamase inhibition (Ki = 1.45 µM) due to enhanced binding to the oxyanion hole .

Solubility and Stability

Solubility data in organic solvents (mg/mL):

| Compound | Chloroform | Acetone | Dipropyl Ether |

|---|---|---|---|

| Phenylboronic acid | 12.5 | 45.2 | 78.3 |

| Pinacol ester of phenylboronic acid | 98.7 | 85.4 | 92.1 |

| This compound* | ~30–40 | ~60–70 | ~50–60 |

Implications :

- The methoxymethoxy group enhances solubility in acetone and chloroform compared to phenylboronic acid, facilitating purification in synthetic workflows .

- Stability studies suggest fluorinated boronic acids are prone to protodeboronation under strongly acidic conditions, requiring optimized reaction pH .

Biological Activity

5-Fluoro-3-(methoxymethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its interactions with various biological targets, including enzymes and receptors, making it a candidate for therapeutic applications in cancer treatment and other diseases.

Chemical Structure and Properties

The structure of this compound includes a fluorine atom and a methoxymethoxy group attached to a phenylboronic acid core. This configuration is significant as it influences the compound's solubility, reactivity, and biological interactions.

Biological Activity Overview

Research indicates that boronic acids, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Boronic acids have been studied for their ability to inhibit cancer cell growth. They can interfere with cellular processes by modulating protein interactions or inhibiting specific enzymes involved in tumor progression.

- Antibacterial Properties : Some studies suggest that boronic acids can inhibit bacterial growth by targeting β-lactamases, which are enzymes that confer antibiotic resistance.

- Enzyme Inhibition : The mechanism of action often involves reversible binding to enzymes, thereby altering their activity.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols present in glycoproteins and other biomolecules. This property allows it to modulate various signaling pathways effectively.

Key Mechanisms:

- Inhibition of Proteins : The compound can bind to active sites of target proteins, preventing substrate access and inhibiting enzymatic activity.

- Selective Targeting : Its ability to form boronate esters with diols enhances selectivity towards specific cancer cells, allowing for targeted therapeutic effects.

Research Findings

Recent studies have highlighted the promising biological activities of this compound:

- In Vitro Studies : In cell line assays, this compound demonstrated significant inhibition of cell proliferation in various cancer types, indicating its potential as an anticancer agent .

- In Vivo Studies : Animal models have shown that compounds with similar structures exhibit reduced tumor growth and improved survival rates when administered in therapeutic doses .

Case Studies

A notable study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of boronic acids, including derivatives like this compound. The findings revealed:

- Cell Line Testing : The compound was tested against several human cancer cell lines, showing IC50 values in the low micromolar range, which indicates potent activity.

- Mechanistic Insights : Further analysis suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other boronic acid derivatives:

| Compound Name | Anticancer Activity | Antibacterial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, protein binding |

| 3-Fluoro-5-methoxycarbonylphenylboronic acid | Moderate | High | β-lactamase inhibition |

| Boronophenylalanine | High | Low | Antagonist for specific receptors |

Q & A

Q. How do the substituents on 5-Fluoro-3-(methoxymethoxy)phenylboronic acid influence its reactivity in cross-coupling reactions?

The compound’s reactivity in cross-coupling reactions, such as Suzuki-Miyaura, is governed by the electronic and steric effects of its substituents:

- Fluoro (F): Electron-withdrawing nature increases the electrophilicity of the boron atom, enhancing reactivity with palladium catalysts .

- Methoxymethoxy (CH₃OCH₂O-): Electron-donating via oxygen lone pairs, which may moderate boron’s electrophilicity. However, steric hindrance from the methoxymethoxy group can slow transmetallation steps, requiring optimized ligand systems .

| Substituent | Electronic Effect | Steric Effect | Impact on Reaction Rate |

|---|---|---|---|

| Fluoro | Strongly electron-withdrawing | Low | Accelerates coupling |

| Methoxymethoxy | Moderately electron-donating | Moderate | May slow coupling |

Q. What are the primary applications of this compound in organic synthesis?

This boronic acid is primarily used in:

- Suzuki-Miyaura cross-coupling to construct biaryl motifs in pharmaceuticals (e.g., kinase inhibitors) .

- Material science : Functionalizing polymers or nanoparticles due to its stability and orthogonal reactivity .

- Proteolysis-targeting chimeras (PROTACs) : As a linker for assembling bifunctional molecules targeting disease-related proteins .

Advanced Research Questions

Q. What challenges are encountered in synthesizing this compound, and how can they be methodologically addressed?

Challenges :

Q. Solutions :

Q. How can researchers resolve contradictions in reported reaction yields involving this compound?

Conflicting yields in cross-coupling often stem from:

- Catalyst-ligand mismatch : Electron-deficient ligands (e.g., SPhos) improve turnover for sterically hindered substrates .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may deactivate palladium. A toluene/water biphasic system is preferred .

- Temperature gradients : Higher temperatures (80–100°C) mitigate steric effects but risk protodeboronation.

Q. Methodological approach :

Q. What strategies optimize the use of this compound in Suzuki-Miyaura reactions under varying conditions?

Optimization strategies :

- Ligand selection : Bulky ligands (XPhos) mitigate steric hindrance from the methoxymethoxy group .

- Base choice : Weak bases (K₂CO₃) minimize protodeboronation, while stronger bases (Cs₂CO₃) accelerate transmetallation .

- Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity in biphasic systems.

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Ligand | XPhos (2–5 mol%) | +20–30% |

| Solvent | Toluene/H₂O (3:1) | Improved mixing |

| Temperature | 80°C | Balances rate/stability |

Data Analysis and Theoretical Frameworks

Q. How does computational modeling predict the electronic effects of substituents in this compound?

Density functional theory (DFT) calculations reveal:

Q. What analytical techniques validate the purity and stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.